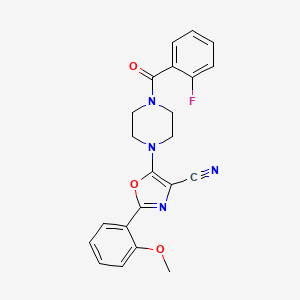

N-(4-(4-benzylphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(4-benzylphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years . For example, a series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized by Prashanth et al . The authors suggest that the effect of the compound could be due to methyl, fluoro, and methoxy groups which are attached to phenoxy, benzoyl, and the phenyl ring of thiazole, respectively .Molecular Structure Analysis

The molecular structures of thiazole derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

Research has focused on developing efficient synthesis methods for related benzothiazole derivatives due to their potential biological activities. For instance, employing novel ligands and copper-catalyzed intramolecular cyclization processes has been explored to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions, yielding good to excellent results (Wang et al., 2008). Additionally, the application of TEMPO-catalyzed electrolytic C–H thiolation for the dehydrogenative coupling process provides a metal- and reagent-free method to access benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides, suggesting a promising pathway for synthesizing similar compounds (Qian et al., 2017).

Biological Activities

Several studies have highlighted the diverse biological activities of benzothiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties:

- Antimicrobial Activity : Synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have shown potent antimicrobial activity, with some molecules exhibiting higher potency than reference drugs against pathogenic strains (Bikobo et al., 2017).

- Anticancer Evaluation : Compounds with a thiazole core have been designed and synthesized for their anticancer activity against various cancer cell lines. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug (Ravinaik et al., 2021).

- Anti-inflammatory and Analgesic Activities : Novel N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, with all compounds showing activity at non-cytotoxic concentrations (Deep et al., 2012).

Orientations Futures

The future directions of research on thiazole derivatives could involve the synthesis of new molecules with potent antitumor, antioxidant, and antimicrobial activities . Furthermore, molecular docking studies could be carried out to study the binding mode of active compounds with receptor . These compounds have the potential to be used as lead compounds for rational drug designing .

Propriétés

IUPAC Name |

N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c24-20(19-13-25-10-11-26-19)23-21-22-18(14-27-21)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-9,13-14H,10-12H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZIVRBBRNSYIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide](/img/structure/B2928183.png)

![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)

![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928192.png)

![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)